4-Methyl-1-pentene

Catalog No.
S597637
CAS No.
691-37-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-pentene

CAS Number

691-37-2

Product Name

4-Methyl-1-pentene

IUPAC Name

4-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3

InChI Key

WSSSPWUEQFSQQG-UHFFFAOYSA-N

SMILES

CC(C)CC=C

Solubility

5.70e-04 M

Synonyms

poly(4-methyl-1-pentene)

Canonical SMILES

CC(C)CC=C

Monomer for Poly(4-Methyl-1-pentene) Synthesis

The primary application of 4-Methyl-1-pentene in scientific research lies in its use as a monomer for the synthesis of poly(4-methyl-1-pentene) (P4MP) []. P4MP is a specialty type of polyolefin, a class of polymers with various industrial applications. Researchers study 4-Methyl-1-pentene to understand its polymerization behavior and optimize the production process for P4MP with specific properties desired for particular applications [].

Material Science Research

Due to its unique chemical structure, P4MP derived from 4-Methyl-1-pentene exhibits interesting material properties. Scientists are investigating these properties for potential applications in various fields. Some areas of exploration include:

  • Biodegradable polymers: Research is underway to explore the possibility of modifying P4MP for biodegradability, making it a more environmentally friendly alternative to traditional plastics [].
  • Drug delivery systems: The controlled release properties of P4MP are being investigated for use in drug delivery systems [].
  • Membranes: P4MP's potential for use in selective membranes for separation processes is being explored due to its unique chemical characteristics [].

4-Methyl-1-pentene is an unsaturated hydrocarbon with the molecular formula C6H12C_6H_{12} and a molecular weight of approximately 84.16 g/mol. It is a colorless liquid at room temperature, characterized by its double bond between the first and second carbon atoms in the pentene chain. This compound is known for its reactivity due to the presence of the double bond, which makes it more reactive than saturated hydrocarbons.

The compound is categorized as a linear alkene and is often used as a building block in organic synthesis. Its structure can be represented as follows:

text
CH3 |CH2=C-CH2-CH2-CH3

4-Methyl-1-pentene is a flammable liquid with a low flash point, posing a fire hazard. It is also considered a mild irritant to the skin and eyes. Inhalation of vapors can cause respiratory irritation.

Safety Precautions:

  • Handle with proper personal protective equipment (PPE) including gloves, safety glasses, and a well-ventilated working environment.
  • Store in a cool, dry place away from heat sources and ignition sources.
Typical of alkenes, including:

  • Addition Reactions: The double bond can react with hydrogen halides, water (hydration), or halogens to form saturated compounds.
  • Polymerization: Under certain conditions, 4-methyl-1-pentene can polymerize to form polyolefins, which are valuable in plastics manufacturing.
  • Oxidation: The compound can be oxidized to form alcohols or ketones, depending on the reaction conditions and reagents used.

4-Methyl-1-pentene is primarily synthesized through the dimerization of propylene. Several methods have been developed for its production:

  • Catalytic Dimerization: This method involves using catalysts such as potassium metal on low surface area alumina at elevated temperatures and pressures .
  • Hafnocene Complexes: A more sophisticated approach involves hafnocene complexes that catalyze the dimerization process through repeated insertion of propylene into a hafnocene methyl cation followed by selective beta-methyl elimination .
  • Natural Zeolite Catalysts: Another method utilizes metallic sodium and potassium deposited on natural zeolite supports, enhancing conversion rates and selectivity .

4-Methyl-1-pentene has several industrial applications:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals, including surfactants and plasticizers.
  • Polymer Production: The compound is used in producing polyolefins, which are essential materials in packaging and construction industries.
  • Fuel Additives: It may also be utilized as an additive in fuels to improve combustion properties.

Several compounds share structural similarities with 4-methyl-1-pentene. Here are some notable comparisons:

Compound NameStructureKey Characteristics
1-PenteneCH2=CH-CH2-CH2-CH3Linear alkene; less branched than 4-methyl-1-pentene.
2-Methyl-1-penteneCH3-CH=CH-CH2-CH3Contains a double bond at a different position; more branched.
3-Methyl-1-buteneCH2=C(CH3)-CH2-CH3Shorter chain; similar reactivity but different applications.
2-PenteneCH3-CH=CH-CH2-CH3Geometric isomer; exhibits cis/trans forms affecting physical properties.

Uniqueness of 4-Methyl-1-Pentene

The uniqueness of 4-methyl-1-pentene lies in its branched structure, which influences its boiling point and reactivity compared to its straight-chain counterparts like 1-pentene. Its specific branching allows for distinct applications in polymer chemistry and as an intermediate in organic synthesis.

Physical Description

4-methyl-1-pentene is a colorless liquid. (USCG, 1999)

XLogP3

2.7

Boiling Point

127.4 to 129.2 °F at 760 mm Hg (USCG, 1999)
53.9 °C

Flash Point

-25 °F (USCG, 1999)

Density

0.665 (USCG, 1999)

Melting Point

-153.6 °C

UNII

X10HRJ2Y7W

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 114 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 109 of 114 companies with hazard statement code(s):;
H224 (20.18%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (79.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (20.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (44.04%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (50.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

438.93 mm Hg (USCG, 1999)
271.64 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

691-37-2
25068-26-2

Wikipedia

4-methyl-1-pentene

General Manufacturing Information

1-Pentene, 4-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Pentene, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

Explore Compound Types